molecular formula C7H13NO3 B1295335 1-Nitromethyl-1-cyclohexanol CAS No. 3164-73-6

1-Nitromethyl-1-cyclohexanol

Cat. No.: B1295335
CAS No.: 3164-73-6
M. Wt: 159.18 g/mol
InChI Key: WYXVEDWVPJRBJM-UHFFFAOYSA-N
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Description

1-Nitromethyl-1-cyclohexanol is a chemical compound with the molecular formula C7H13NO3. It is a white crystalline solid that is soluble in water and organic solvents. This compound has been studied for its potential therapeutic and toxic effects, as well as its role in environmental pollution management and industrial manufacturing processes.

Preparation Methods

1-Nitromethyl-1-cyclohexanol can be synthesized by the addition of cyclohexanone and nitromethane in methanol with the participation of sodium hydroxide . This reaction involves the nucleophilic addition of nitromethane to the carbonyl group of cyclohexanone, followed by the formation of the nitroalcohol product.

Chemical Reactions Analysis

1-Nitromethyl-1-cyclohexanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroketones or nitrocarboxylic acids under specific conditions.

    Reduction: Reduction of this compound can yield amines or hydroxylamines, depending on the reducing agents and conditions used.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include hydrogenation catalysts for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. Major products formed from these reactions include nitroketones, nitrocarboxylic acids, amines, and hydroxylamines .

Scientific Research Applications

1-Nitromethyl-1-cyclohexanol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound has been studied for its potential therapeutic effects and toxicological properties.

    Medicine: Research has explored its potential use in drug development and as a pharmacological agent.

    Industry: It plays a role in environmental pollution management and industrial manufacturing processes.

Mechanism of Action

The mechanism of action of 1-Nitromethyl-1-cyclohexanol involves its interaction with molecular targets and pathways in biological systems. The compound can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, including therapeutic and toxic responses .

Comparison with Similar Compounds

1-Nitromethyl-1-cyclohexanol can be compared with other similar compounds, such as:

    Cyclohexanol: A simple alcohol with a cyclohexane ring, used in the production of nylon and other industrial applications.

    1-Methylcyclohexanol: An alcohol with a methyl group attached to the cyclohexane ring, used as a solvent and in organic synthesis.

    Cyclohexylmethanol: An alcohol with a methylene group attached to the cyclohexane ring, used in the synthesis of fragrances and pharmaceuticals.

Properties

IUPAC Name

1-(nitromethyl)cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c9-7(6-8(10)11)4-2-1-3-5-7/h9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYXVEDWVPJRBJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00185528
Record name 1-(Nitromethyl)cyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00185528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3164-73-6
Record name 1-(Nitromethyl)cyclohexanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003164736
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3164-73-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404582
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(Nitromethyl)cyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00185528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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